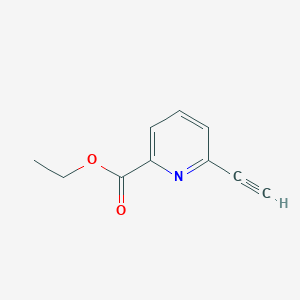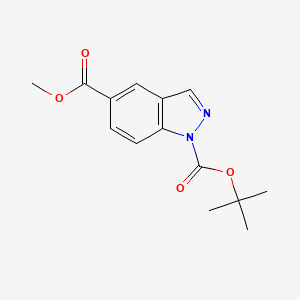
Ethyl 6-ethynylpicolinate
Übersicht
Beschreibung
Ethyl 6-ethynylpicolinate is an organic compound . It is used for research and development purposes .
Molecular Structure Analysis
The Ethyl 6-ethynylpicolinate molecule contains a total of 22 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 Pyridine(s) .
Physical And Chemical Properties Analysis
Ethyl 6-ethynylpicolinate has a molecular weight of 175.18 . It is a colorless to slightly yellow liquid . Its boiling point is approximately 302.8±27.0°C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Tetrahydropyridines
Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, derived from Ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrate the utility of ethyl 6-ethynylpicolinate in synthesizing functionalized tetrahydropyridines. This process is significant for its excellent yields and complete regioselectivity, offering potential in various synthetic applications (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibitors for Industrial Processes
Ethyl 6-ethynylpicolinate derivatives have shown effectiveness as corrosion inhibitors, particularly in industrial pickling processes for mild steel. The inhibitors, like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, exhibit high efficiencies and form protective adsorbed films on metal surfaces, as confirmed by various spectroscopic methods (Dohare, Ansari, Quraishi, & Obot, 2017).
Structural and Rearrangement Studies
Research involving ethyl, ethenyl, and ethynyl anions, including ethyl 6-ethynylpicolinate, has contributed to understanding structural and rearrangement processes. Such studies are essential in theoretical chemistry, helping to comprehend reaction mechanisms and molecular behavior (Li, Nobes, & Radom, 1987).
Antibacterial Applications
Ethyl 6-ethynylpicolinate derivatives have been investigated for their antibacterial properties. This research has led to the development of compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showing significant activity against various Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Conformational Mobility in Chemical Structures
The conformational mobility of compounds like ethyl 6-ethynylpicolinate is crucial in understanding chemical reactions and molecular dynamics. Studies on calix[6]arenes with ethyl groups at the lower rim have provided insights into the effects of different functionalities on molecular conformation (Akine, Goto, & Kawashima, 2001).
Metabolism and Analytical Chemistry
Ethyl 6-ethynylpicolinate has relevance in studies concerning ethanol metabolism, like the determination of ethyl glucuronide in biological samples. This area of research is vital in forensic science and toxicology (Schmitt, Aderjan, Keller, & Wu, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-ethynylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWDYUSCLOARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743755 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethynylpicolinate | |
CAS RN |
1379302-65-4 | |
| Record name | Ethyl 6-ethynylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)





![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)




